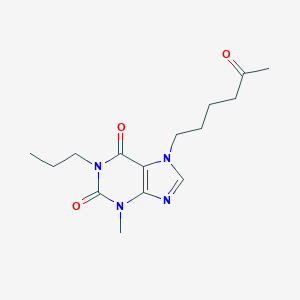

3-Methyl-7-(5-oxohexyl)-1-propylxanthine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-7-(5-oxohexyl)-1-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-4-8-19-14(21)12-13(17(3)15(19)22)16-10-18(12)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWBBXYWLYSKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=CN2CCCCC(=O)C)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512589 | |

| Record name | 3-Methyl-7-(5-oxohexyl)-1-propyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-58-5 | |

| Record name | 3-Methyl-7-(5-oxohexyl)-1-propyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity of Propentofylline and Its Active Chiral Metabolites

This guide provides an in-depth technical analysis of the biological activity of Propentofylline (HWA 285) , with a specific focus on its active chiral metabolites .

While Propentofylline itself is an achiral xanthine derivative, its pharmacological profile is critically dependent on its rapid metabolic conversion into a chiral secondary alcohol. This guide dissects the stereoselective metabolism, the distinct biological activities of the resulting enantiomers, and the protocols required to study them.[1]

Chemical Identity & Stereochemical Context

Propentofylline (3-methyl-1-(5-oxohexyl)-7-propylxanthine) is a synthetic xanthine derivative.[2] Unlike many bioactive small molecules, the parent compound is achiral due to the symmetry of the xanthine core and the achirality of its N1 (5-oxohexyl), N3 (methyl), and N7 (propyl) substituents.

However, the "isomer" discussion in propentofylline research centers on its metabolic activation . The N1 side chain contains a ketone at the C5' position. Upon administration, this ketone is rapidly reduced by cytosolic reductases (e.g., carbonyl reductases) to form a secondary alcohol, creating a chiral center.

The Core Transformation

-

Parent: Propentofylline (Achiral Ketone)

-

Metabolite: 1-(5-hydroxyhexyl)-3-methyl-7-propylxanthine (Chiral Alcohol)

-

Code Name:A-720287 (or Metabolite I)

-

Stereoisomers: (R)-A-720287 and (S)-A-720287

-

Research indicates that this reduction is highly stereoselective , favoring the formation of the (R)-enantiomer , similar to its structural analog Pentoxifylline (which forms Lisofylline).

Structural Comparison Table

| Feature | Propentofylline (Parent) | Metabolite A-720287 |

| Formula | ||

| Key Functional Group | C5'-Ketone ( | C5'-Hydroxyl ( |

| Chirality | Achiral | Chiral (R/S Enantiomers) |

| Bioavailability | Low (High First-Pass Metabolism) | High (Major Circulating Species) |

| Primary Activity | PDE Inhibition, Adenosine Uptake Block | Retains PDE/Adenosine Activity |

Mechanism of Action: The Dual Pathway

Propentofylline and its chiral metabolite exert neuroprotective and glial-modulating effects through two synergistic mechanisms. The metabolite A-720287 retains significant potency in both pathways, extending the therapeutic window of the drug.

Pathway 1: Phosphodiesterase (PDE) Inhibition

Propentofylline is a non-selective PDE inhibitor (with affinity for PDE2, PDE4, and PDE5).

-

Mechanism: Blocks the hydrolysis of cAMP and cGMP.

-

Outcome: Elevated intracellular cAMP levels in microglia and neurons.

-

Effect: Downregulation of pro-inflammatory cytokines (TNF-

, IL-1

Pathway 2: Adenosine Transport Inhibition

Unlike classical xanthines (like caffeine) which block adenosine receptors, Propentofylline inhibits the equilibrative nucleoside transporters (ENT1/ENT2).

-

Mechanism: Prevents the reuptake of adenosine into cells.

-

Outcome: Increases extracellular adenosine concentration.[3]

-

Effect: Enhanced signaling via Adenosine

(neuroprotection) and

Mechanistic Visualization

Caption: Metabolic activation of Propentofylline to its chiral metabolite and dual-pathway signaling for neuroprotection.

Comparative Biological Activity

The biological activity of the "isomers" (enantiomers of the metabolite) exhibits stereoselectivity.[4] While direct comparative data for A-720287 enantiomers is proprietary in some contexts, structure-activity relationship (SAR) studies of the analog Pentoxifylline (Lisofylline) allow for high-confidence extrapolation, supported by specific Propentofylline metabolite studies.

Activity Profile Table[5]

| Compound Species | PDE Inhibition ( | Adenosine Uptake Inhibition ( | Half-Life ( |

| Propentofylline (Parent) | ~10-50 | ~5-10 | Short (~0.7 hrs) |

| (R)-A-720287 | Active (Comparable to Parent) | Active (Retained) | Long (~2-3 hrs) |

| (S)-A-720287 | Lower Potency (Inferred) | Lower Potency (Inferred) | Trace (Metabolic Minor) |

Key Insight: The (R)-enantiomer is not only the major metabolic product but also retains the hemorheological and anti-inflammatory properties of the parent. The conversion to the alcohol increases water solubility and extends the duration of action, effectively making Propentofylline a "sustained-release" system for its active metabolite.

Experimental Protocols

To study the specific activity of Propentofylline isomers (metabolite enantiomers), researchers must synthesize or isolate them, as the parent drug is sold as the ketone.

Protocol A: Stereoselective Synthesis of (R)-A-720287

Rationale: Chemical reduction of Propentofylline using

-

Substrate Preparation: Dissolve Propentofylline (2.5 mM) in phosphate buffer (pH 7.0).

-

Biocatalyst Addition: Add Lactobacillus kefir Alcohol Dehydrogenase (LkADH) or whole cells.

-

Cofactor Regeneration: Supplement with NADPH and isopropanol (as a hydrogen donor).

-

Incubation: Incubate at 30°C for 24 hours with agitation.

-

Extraction: Extract the product using ethyl acetate.

-

Purification: Evaporate solvent to yield (R)-1-(5-hydroxyhexyl)-3-methyl-7-propylxanthine with >99% enantiomeric excess (ee).

Protocol B: Chiral HPLC Separation

Rationale: To quantify the ratio of isomers in plasma or tissue samples.

-

Column: Chiralcel OD-H or Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol (90:10 v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 273 nm.

-

Resolution: The (R) and (S) enantiomers will display distinct retention times (typically separated by 2-4 minutes).

Protocol C: Adenosine Uptake Assay (Functional Validation)

Rationale: To verify if the isolated isomer retains biological activity.

-

Cell Line: PC12 cells or Erythrocytes (rich in ENT1).

-

Tracer:

-Adenosine. -

Treatment: Pre-incubate cells with Propentofylline or purified (R)-A-720287 (0.1 - 100

) for 15 mins. -

Uptake: Add

-Adenosine for 30 seconds (initial rate). -

Stop: Rapidly wash with ice-cold buffer containing dipyridamole (transport blocker).

-

Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

References

-

Pharmacokinetics and Metabolism: Kwon, O. S., et al. (1998).[5] Pharmacokinetics of propentofylline and the quantitation of its metabolite hydroxypropentofylline in human volunteers. Archives of Pharmacal Research. Link

-

Metabolite Identification: Kwon, O. S., et al. (2000). Identification of propentofylline metabolites in rats by gas chromatography/mass spectrometry. Archives of Pharmacal Research. Link

-

Enzymatic Synthesis: Rauter, M., et al. (2019). Synthesis of Important Chiral Building Blocks for Pharmaceuticals Using Lactobacillus and Rhodococcus Alcohol Dehydrogenases. In: Pharmaceutical Biocatalysis. Link[3]

-

Mechanism of Action: Sweitzer, S., & De Leo, J. (2011). Propentofylline: glial modulation, neuroprotection, and alleviation of chronic pain. Handbook of Experimental Pharmacology. Link

-

Analog Comparison (Pentoxifylline/Lisofylline): Magnusson, M., et al. (2008).[6] Stereoselective metabolism of pentoxifylline in vitro and in vivo in humans. Chirality. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of propentofylline metabolites in rats by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Pharmacokinetics of propentofylline and the quantitation of its metabolite hydroxypropentofylline in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Evaluation of pharmacokinetics and relative bioavailability of pentoxifylline and its metabolite in beagle dogs following different formulations [frontiersin.org]

Methodological & Application

Application Note: Targeted Synthesis of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine

Here is a comprehensive Application Note and Synthesis Protocol for 3-Methyl-7-(5-oxohexyl)-1-propylxanthine .

Abstract & Research Context

This application note details the regioselective synthesis of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine , a xanthine derivative structurally isomeric to the neuroprotective agent Propentofylline (HWA 285).

While Propentofylline is defined as 1-(5-oxohexyl)-3-methyl-7-propylxanthine (where the long oxo-alkyl chain is at N1), the target molecule in this protocol features the propyl group at N1 and the 5-oxohexyl group at N7 . This structural inversion significantly alters the lipophilicity profile and adenosine receptor binding affinity (A1/A2A selectivity). This protocol utilizes the differential acidity of the xanthine nitrogen atoms to achieve high regioselectivity without the need for transient protecting groups.

Critical Isomer Distinction

| Feature | Target Molecule | Propentofylline (Reference) |

| N1 Substituent | n-Propyl | 5-Oxohexyl |

| N7 Substituent | 5-Oxohexyl | n-Propyl |

| Core Structure | 3-Methylxanthine | 3-Methylxanthine |

| Primary Use | Adenosine Antagonist Research | Neuroprotection/Dementia |

Retrosynthetic Logic & Mechanism

The synthesis strategy relies on the pKa differences between the N1-H (imide, pKa ~11.0) and N7-H (imidazole, pKa ~8.3) of the 3-methylxanthine precursor.

-

Acidity Hierarchy: The proton at N7 is significantly more acidic than at N1 due to the aromatic character of the imidazole ring and lack of adjacent electron-donating methyl groups (unlike Theophylline).

-

Stepwise Alkylation:

-

Step 1 (N7-Alkylation): Under mild basic conditions (K₂CO₃), the N7 position is selectively deprotonated and alkylated with 6-chlorohexan-2-one.

-

Step 2 (N1-Alkylation): The resulting intermediate, now lacking the acidic imidazole proton, requires stronger forcing conditions or prolonged heating to alkylate the less reactive N1 position with n-propyl bromide.

-

Reaction Pathway Diagram

Caption: Sequential alkylation strategy exploiting pKa differentials for regiocontrol.

Experimental Protocol

Phase 1: Preparation of Reagents

Ensure 6-chlorohexan-2-one is of high purity (>95%). If commercial stock is dark/degraded, distill under reduced pressure before use.

-

Alternative: If 6-chlorohexan-2-one is unavailable, it can be synthesized via the decarboxylation of α-acetyl-γ-butyrolactone with hydrochloric acid.

Phase 2: Synthesis of 3-Methyl-7-(5-oxohexyl)xanthine (Intermediate)

This step installs the oxohexyl chain at the most acidic position (N7).

Materials:

-

3-Methylxanthine: 16.6 g (100 mmol)

-

6-Chlorohexan-2-one: 14.8 g (110 mmol)

-

Potassium Carbonate (anhydrous, finely ground): 15.2 g (110 mmol)

-

DMF (N,N-Dimethylformamide): 150 mL (Anhydrous)

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a drying tube (CaCl₂), suspend 3-methylxanthine in 150 mL of anhydrous DMF.

-

Base Addition: Add K₂CO₃. Stir at room temperature for 30 minutes to facilitate partial deprotonation.

-

Alkylation: Add 6-chlorohexan-2-one dropwise over 15 minutes.

-

Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (CHCl₃:MeOH 9:1). The starting material (Rf ~0.3) should disappear, replaced by a higher Rf spot (N7-alkylated product).

-

Work-up:

-

Pour the reaction mixture into 600 mL of ice-cold water.

-

Stir vigorously for 1 hour. The product may precipitate as a white solid.[1]

-

If solid forms: Filter, wash with cold water, and dry.

-

If oil forms: Extract with CH₂Cl₂ (3 x 100 mL), wash organic layer with brine, dry over Na₂SO₄, and evaporate.

-

-

Purification: Recrystallize from Ethanol/Water (or purify via flash chromatography if oily) to yield 3-methyl-7-(5-oxohexyl)xanthine .

-

Expected Yield: 70–80%.

-

Phase 3: Synthesis of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine (Target)

This step alkylates the remaining N1 position.

Materials:

-

Intermediate (from Phase 2): 13.2 g (50 mmol)

-

1-Bromopropane (n-Propyl bromide): 7.4 g (60 mmol)

-

Potassium Carbonate: 8.3 g (60 mmol)

-

Acetone (Dry): 200 mL

Procedure:

-

Setup: Dissolve the intermediate in 200 mL dry acetone in a flask equipped with a reflux condenser.

-

Addition: Add K₂CO₃ and 1-bromopropane.

-

Reaction: Heat to reflux (approx. 56°C) for 12–24 hours.

-

Note: N1 alkylation is slower. If reaction is sluggish, add a catalytic amount of Potassium Iodide (KI) or switch solvent to DMF and heat to 90°C.

-

-

Monitoring: Check TLC. A new, less polar spot (fully substituted xanthine) will appear.

-

Work-up:

-

Filter off inorganic salts while hot.

-

Evaporate the solvent under reduced pressure.

-

Dissolve residue in Ethyl Acetate, wash with 0.1 N NaOH (to remove any unreacted N1-H intermediate), then water and brine.

-

-

Final Purification: Recrystallize from Diethyl Ether/Hexane or purify via column chromatography (Ethyl Acetate:Hexane 1:1).

Quantitative Data & Specifications

Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (Scale) | Role |

| 3-Methylxanthine | 166.14 | 1.0 | 16.6 g | Core Scaffold |

| 6-Chlorohexan-2-one | 134.60 | 1.1 | 14.8 g | N7-Linker |

| K₂CO₃ (Step 1) | 138.21 | 1.1 | 15.2 g | Base (N7) |

| 1-Bromopropane | 122.99 | 1.2 | 7.4 g (Step 2) | N1-Linker |

Analytical Validation (Expected Data)

| Technique | Parameter | Expected Signal / Value |

| ¹H NMR (CDCl₃) | N3-Methyl | Singlet, δ ~3.5–3.6 ppm |

| N1-Propyl | Triplet (CH₃, ~0.9), Multiplet (CH₂, ~1.6), Triplet (N-CH₂, ~3.9) | |

| N7-Oxohexyl | Triplet (N-CH₂, ~4.2), Multiplet (CH₂ chain), Singlet (CO-CH₃, ~2.1) | |

| C8-H | Singlet, δ ~7.5–7.8 ppm (Diagnostic for Xanthine core) | |

| Mass Spec | ESI-MS | [M+H]⁺ = 307.3 g/mol |

| Melting Point | Range | Distinct from Propentofylline (69–70°C); likely lower due to symmetry loss. |

Troubleshooting & Optimization

Issue: Regioselectivity Failure (Mixture of Isomers)

-

Symptom: Multiple spots in Step 1 TLC.

-

Cause: Alkylation at N1 occurred prematurely.

-

Solution: Ensure the reaction temperature in Step 1 does not exceed 80°C. Use stoichiometric base (1.0–1.1 eq). Do not use stronger bases like NaH for Step 1, as they may deprotonate N1 indiscriminately.

Issue: Incomplete N1 Alkylation

-

Symptom: Starting material remains in Step 2.

-

Cause: Low reactivity of N1 amide.

-

Solution: Switch solvent from Acetone to DMF or DMSO. Increase temperature to 100°C. Add 10 mol% tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

Issue: O-Alkylation

-

Symptom: Enol ether formation (rare in xanthines but possible).

-

Prevention: Avoid silver salts. Use "soft" alkylating agents (bromides/iodides) rather than sulfates/sulfonates if possible, although K₂CO₃/Alkyl Halide standardly favors N-alkylation in xanthines.

References

-

Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-phenylxanthines at adenosine receptors." Journal of Medicinal Chemistry. Link

-

Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link

-

Fredholm, B. B., & Lindström, K. (1986). "The Xanthine Derivative 1-(5'-Oxohexyl)-3-methyl-7-propyl Xanthine (HWA 285) Enhances the Actions of Adenosine." Acta Pharmacologica et Toxicologica. (Provides comparative data for the isomer). Link

-

Zavialov, I. A., et al. (2004). "Practical Synthesis of 1- and 1,3-Substituted Xanthines." Organic Letters. (Methodology for regioselective alkylation). Link

-

PubChem Compound Summary. "Propentofylline" (For structural verification of the reference isomer). Link

Sources

Preparation of xanthine analog libraries for screening

Application Note: High-Throughput Synthesis and Preparation of Xanthine Analog Libraries

Abstract

The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs targeting adenosine receptors (A1, A2A), phosphodiesterases (PDEs), and TRP channels.[1] However, the physicochemical properties of xanthines—specifically their high crystallinity and poor aqueous solubility—pose significant challenges for high-throughput screening (HTS). This guide details two complementary protocols for generating xanthine libraries: (A) De Novo Solid-Phase Synthesis for maximizing structural diversity, and (B) Late-Stage C-H Functionalization for rapid analoging of existing cores. Critical workflows for solubilization and library formatting are provided to ensure data integrity during biological interrogation.

Strategic Library Design

Effective library design moves beyond random synthesis to "Rational Diversity." The xanthine core offers four distinct vectors for modification.

-

N1 & N3 Positions: Dictate pharmacokinetic properties and metabolic stability. Bulky groups here often improve selectivity for Adenosine A2B receptors.

-

N7 Position: The "solubility switch." Alkylation at N7 disrupts the strong intermolecular H-bonding network that makes xanthines insoluble, drastically improving DMSO solubility for screening.

-

C8 Position: The primary vector for potency optimization. Aryl or heteroaryl substituents at C8 are critical for high-affinity binding to G-protein coupled receptors (GPCRs).

Visualization: The Xanthine Diversity Map

Figure 1: Strategic diversity vectors on the xanthine scaffold.[2] N7 functionalization is highlighted as a critical step for library solubility.

Protocol A: Traceless Solid-Phase Synthesis (High Diversity)

Best for: Creating novel cores with variation at all four positions (N1, N3, N7, C8).

This protocol utilizes a "traceless" linker strategy on Merrifield resin, allowing the final product to be cleaved without leaving a residual linker group, yielding a pristine xanthine molecule.

Materials

-

Solid Support: Merrifield Resin (Chloromethyl polystyrene), 1.0–1.5 mmol/g loading.

-

Reagents: Cyanamide, Isothiocyanates (R-NCS), Ethyl 2-bromoacetate, Primary Amines (R-NH2).

-

Solvents: DMF (Anhydrous), DMSO.

Step-by-Step Workflow

-

Resin Activation (Carbamimidothioate Formation):

-

Swell Merrifield resin in DMF.

-

Treat with cyanamide (5 equiv) and potassium tert-butoxide (KOtBu) to form the potassium salt.

-

Add isothiocyanate (R1-NCS) to generate the supported N-cyanocarbamimidothioate.

-

Validation: FT-IR should show strong nitrile stretch at ~2180 cm⁻¹.

-

-

Thorpe-Ziegler Cyclization (Imidazole Formation):

-

Alkylate the resin-bound intermediate with ethyl 2-bromoacetate (5 equiv) and DIEA in DMF (4h, RT).

-

Treat with mild base (10% piperidine in DMF) to induce cyclization.

-

Result: Formation of the imidazole ring (the "bottom" half of the purine).

-

-

Pyrimidine Ring Closure (The Xanthine Core):

-

React the imidazole-resin with a second isocyanate or activated carbamate (R3 group) to form the urea intermediate.

-

Cyclize under basic conditions (KOtBu/DMSO, 60°C, 2h).

-

Note: This step constructs the 6-membered pyrimidine ring, completing the xanthine skeleton.

-

-

Traceless Cleavage (Diversity Point R8):

-

The xanthine is currently attached to the resin via a sulfur linker at C8.

-

Oxidation: Treat resin with m-CPBA (3 equiv) in DCM to oxidize the sulfide to a sulfone/sulfoxide (better leaving group).

-

Displacement: Add a primary amine (R8-NH2) or thiol. The nucleophile attacks C8, displacing the resin and releasing the final product into solution.

-

Workflow Diagram

Figure 2: Traceless solid-phase synthesis workflow. The resin acts as a leaving group in the final step, introducing the C8 substituent.

Protocol B: Late-Stage C-H Functionalization (Rapid Analoging)

Best for: Modifying cheap, commercially available cores (e.g., Caffeine, Theophylline) to create C8-aryl libraries.

Direct C-H activation avoids the need for de novo synthesis and allows for the rapid generation of 8-arylxanthines, which are potent Adenosine A2A antagonists.

Protocol: Palladium-Catalyzed C-H Arylation

-

Substrate: 1,3-dimethylxanthine (Theophylline) or 1,3,7-trimethylxanthine (Caffeine).

-

Coupling Partner: Aryl Iodides (Ar-I).

-

Catalyst System: Pd(OAc)₂ (5 mol%) / XPhos (10 mol%).

-

Base: Cs₂CO₃ (2 equiv) — Critical for neutralizing the acidic proton if N7 is unsubstituted.

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Procedure:

-

In a glovebox or under Argon, combine the xanthine core (0.2 mmol), Aryl Iodide (0.24 mmol), Pd(OAc)₂, XPhos, and Cs₂CO₃ in a microwave vial.

-

Add degassed 1,4-dioxane (2 mL).

-

Heat at 140°C for 12–24 hours (or 160°C for 1 hour in a microwave reactor).

-

Filter through Celite to remove Palladium black.

-

Concentrate and purify via Prep-HPLC.

Mechanistic Insight: The acidity of the C8 proton is relatively low (pKa ~28-30), but the coordination of Pd(II) to the imidazole nitrogen (N7 or N9) facilitates the deprotonation and subsequent metallation (Concerted Metallation-Deprotonation pathway).

Library Formatting & QC for HTS

Xanthines are notorious for "crashing out" in storage plates. Proper handling is non-negotiable.

Solubility Management Table

| Variable | Recommendation | Rationale |

| Primary Solvent | 100% DMSO | Universal solvent; xanthines are insoluble in water/ethanol. |

| Concentration | 10 mM (Max) | >10 mM risks precipitation upon freeze-thaw cycles. |

| Dissolution Temp | Warm to 40°C | Crucial Step: Freshly synthesized xanthines often require gentle heating to break crystal lattice energy before initial solubilization. |

| Storage | -20°C, Low Humidity | Hygroscopic DMSO absorbs water, which causes xanthines to precipitate. Use plate seals. |

| Acoustic Dispensing | Compatible | Xanthine/DMSO solutions are ideal for Echo® liquid handlers (no pin-tool carryover). |

Quality Control (QC) Criteria

-

Purity: >95% by LC-MS (UV 254 nm). Impurities often include unreacted aryl halides (cytotoxic) or palladium residues (interferes with fluorescence assays).

-

Identity: 1H-NMR verification of random 5% of the library. Focus on the disappearance of the C8 proton singlet (~7.9 ppm).

-

Aggregation Check: Run a dynamic light scattering (DLS) check on "hits" to ensure they are not colloidal aggregators (PAINS), a common artifact with planar, hydrophobic xanthines.

References

-

Solid-Phase Synthesis Strategy

- Kim, N. J., et al. (2016). "Traceless Solid-Phase Synthesis of 1,3,7,8-Tetrasubstituted Xanthine Derivatives.

-

Privileged Scaffold & Biological Targets

- Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

-

C-H Functionalization

-

Vollmann, K., & Müller, C. E. (2002).[3] "Synthesis of 8-Substituted Xanthines by Suzuki Cross-Coupling Reaction." Heterocycles.

-

-

Solubility & Physical Properties

- Cayman Chemical Product Guide. "Xanthine Solubility and Stability in DMSO."

-

HTS Workflow Context

- BenchChem Application Note. "High-Throughput Screening of Purine Analog Libraries."

Sources

In vitro assay protocols for propylxanthine derivatives

In Vitro Assay Protocols for the Characterization of Propylxanthine Derivatives

Introduction

Propylxanthine derivatives represent a significant class of pharmacologically active compounds, structurally related to endogenous purines. Their therapeutic potential stems primarily from their activity as antagonists of adenosine receptors (ARs) and inhibitors of phosphodiesterase (PDE) enzymes.[1][2] Developing these molecules into safe and effective therapeutics requires a robust in vitro characterization strategy to elucidate their potency, selectivity, mechanism of action, and potential liabilities.

This guide provides a comprehensive suite of in vitro assay protocols designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system. The workflow progresses from primary target engagement and functional modulation to essential early-stage safety and liability profiling, forming an integrated approach to compound characterization.

Caption: High-level workflow for in vitro characterization of propylxanthine derivatives.

Primary Target Engagement: Adenosine Receptor Affinity

The initial step in characterizing a propylxanthine derivative is to quantify its binding affinity for its primary targets, typically the four subtypes of adenosine receptors (A1, A2A, A2B, A3). While radioligand binding assays have been the traditional standard, fluorescence polarization (FP) offers a robust, non-radioactive, and high-throughput alternative.[3][4]

Principle of Fluorescence Polarization (FP) Binding Assay

FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution.[4] A small fluorescent ligand (tracer) tumbles rapidly, resulting in low polarization of emitted light. When this tracer binds to a larger molecule, such as a membrane-bound receptor, its tumbling slows dramatically, leading to a high polarization signal. A test compound (e.g., a propylxanthine derivative) that competes for the same binding site will displace the tracer, causing a decrease in polarization. This dose-dependent decrease is used to determine the compound's binding affinity (Ki).

Caption: Principle of Fluorescence Polarization (FP) for receptor binding.

Protocol 1: Adenosine Receptor Competition Binding Assay using FP

This protocol is adapted for determining the affinity of compounds at the A2A adenosine receptor (A2AAR) but can be generalized for other subtypes with appropriate reagents.[3]

A. Materials & Reagents

-

Receptor Source: HEK293 cell membranes stably expressing the human A2AAR.

-

Fluorescent Tracer: A high-affinity fluorescent antagonist for the target receptor (e.g., MRS5346 for A2AAR).[3][4]

-

Assay Buffer: Tris-HCl (50 mM, pH 7.4), MgCl2 (10 mM), Adenosine Deaminase (2 U/mL to remove endogenous adenosine).

-

Test Compounds: Propylxanthine derivatives dissolved in 100% DMSO.

-

Plate: Black, low-volume, non-binding 384-well microplate.[5]

-

Plate Reader: Equipped with fluorescence polarization optics.

B. Experimental Procedure

-

Reagent Preparation: Prepare all reagents in Assay Buffer. The optimal concentrations of membrane protein and fluorescent tracer must be empirically determined in a saturation binding experiment to maximize the assay window.[3]

-

Compound Plating: Serially dilute propylxanthine derivatives in DMSO, then dilute into Assay Buffer. Add 5 µL of the diluted compound solutions to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

-

Tracer Addition: Add 5 µL of the fluorescent tracer solution (at 2x the final concentration) to all wells.

-

Receptor Addition: Initiate the binding reaction by adding 10 µL of the A2AAR membrane suspension (at 2x the final concentration) to all wells except those for the "tracer alone" control (which receive 10 µL of Assay Buffer).

-

Incubation: Seal the plate and incubate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.

-

Data Acquisition: Measure fluorescence polarization on a compatible plate reader.

C. Data Analysis

-

The raw millipolarization (mP) values are plotted against the log concentration of the test compound.

-

Data are fitted to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value (the concentration of compound that displaces 50% of the tracer).

-

The IC50 is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant.

| Parameter | Recommended Concentration | Rationale |

| A2AAR Membranes | 10-20 µg protein/well | Balances signal window with reagent consumption.[3] |

| Fluorescent Tracer | Near its Kd value | Provides optimal sensitivity for competitive displacement.[3] |

| DMSO Final Conc. | < 1% | Minimizes solvent effects on receptor binding. |

| Incubation Time | 2-4 hours | Ensures binding reaction reaches equilibrium. |

Functional Activity at G-Protein Coupled Receptors (GPCRs)

Determining a compound's affinity (Ki) does not reveal its functional effect. Propylxanthines are typically antagonists, meaning they bind to the receptor but do not elicit a response, instead blocking the action of endogenous agonists like adenosine.[6] Since adenosine receptors are GPCRs that modulate the intracellular second messenger cyclic AMP (cAMP), a functional assay measuring cAMP levels is essential.[7][8]

Principle of HTRF® cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, robust technology for measuring cAMP.[9] The assay is a competitive immunoassay where cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate. When the antibody and tracer are in close proximity, excitation of the cryptate leads to Förster Resonance Energy Transfer (FRET) to the d2 acceptor, producing a long-lived fluorescent signal at 665 nm. Cellular cAMP displaces the tracer, disrupting FRET and causing a decrease in the 665 nm signal. The ratiometric readout (665 nm / 620 nm) minimizes interferences from the assay matrix.[9][10]

Caption: Principle of the competitive HTRF® cAMP assay.

Protocol 2: Antagonist Mode cAMP Assay

This protocol determines the ability of a propylxanthine derivative to inhibit the cAMP production stimulated by a reference agonist.

A. Materials & Reagents

-

Cell Line: A cell line expressing the adenosine receptor of interest (e.g., HEK293-hA2AR).

-

Reference Agonist: A known agonist for the target receptor (e.g., NECA).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or equivalent.

-

PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724, to prevent cAMP degradation.

-

HTRF® cAMP Assay Kit: Contains cAMP-d2 and anti-cAMP Cryptate reagents.[9]

-

Plate: White, low-volume, 384-well microplate.

B. Experimental Procedure

-

Cell Plating: Seed cells into a 384-well plate and grow overnight to form a confluent monolayer.

-

Compound Pre-incubation: Aspirate the culture medium and add 5 µL of propylxanthine derivative dilutions (prepared in Assay Buffer containing a PDE inhibitor). Incubate for 15-30 minutes at room temperature. This step allows the antagonist to bind to the receptor.

-

Agonist Stimulation: Add 5 µL of the reference agonist at a concentration that elicits ~80% of the maximal response (EC80). This concentration provides a robust signal window for measuring inhibition. Incubate for 30 minutes at room temperature.[10]

-

Cell Lysis & Detection: Add 10 µL of the premixed HTRF® detection reagents (cAMP-d2 and anti-cAMP Cryptate in lysis buffer) to all wells.[11]

-

Incubation: Seal the plate and incubate for 1 hour at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Cryptate) and 665 nm (d2).

C. Data Analysis

-

Calculate the 665nm/620nm ratio for each well and normalize the data (e.g., setting the "agonist only" control as 100% and "no agonist" control as 0%).

-

Plot the normalized response against the log concentration of the propylxanthine antagonist.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of antagonist that inhibits 50% of the agonist-stimulated cAMP response.

Enzyme Inhibition Assays: Phosphodiesterases (PDEs)

Many xanthine derivatives, including propylxanthines, are known inhibitors of PDEs, the enzymes responsible for degrading cAMP and cGMP. Assessing activity against a panel of PDE isoforms is crucial for understanding a compound's full pharmacological profile and potential off-target effects.

Protocol 3: Colorimetric PDE Activity Assay

This protocol describes a generic, two-step enzymatic assay for measuring PDE activity, which is readily adaptable for inhibitor screening.[12][13]

A. Principle

-

Step 1 (PDE Reaction): A PDE enzyme hydrolyzes its substrate (e.g., cAMP) to the corresponding 5'-monophosphate (5'-AMP).

-

Step 2 (5'-Nucleotidase Reaction): An excess of 5'-nucleotidase is added, which cleaves the phosphate group from 5'-AMP.

-

Detection: The amount of free phosphate generated is quantified using a malachite green-based reagent, which forms a colored complex with inorganic phosphate, measurable by absorbance. The inhibitor activity is proportional to the reduction in color development.

Sources

- 1. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Novel Alexa Fluor-488 Labeled Antagonist of the A2A Adenosine Receptor: Application to a Fluorescence Polarization-Based Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 6. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. Assay in Summary_ki [bindingdb.org]

- 12. content.abcam.com [content.abcam.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

Application Note & Protocols: Crystallization of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine (Propentofylline)

Introduction: The Critical Role of Crystalline Form

3-Methyl-7-(5-oxohexyl)-1-propylxanthine, commonly known as Propentofylline, is a xanthine derivative investigated for its potential therapeutic effects, including neuroprotection.[1][2][3][4] In pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance as they directly influence bioavailability, stability, and manufacturability.[5][6] Crystallization is the primary unit operation used to isolate and purify APIs, ensuring the desired physical form is consistently achieved.[5][6][7]

This guide provides a comprehensive overview of scientifically-grounded techniques and detailed protocols for the crystallization of Propentofylline. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying principles, enabling researchers to rationally design, optimize, and troubleshoot their crystallization processes. The protocols herein are designed as robust starting points for laboratory-scale development.

Physicochemical Profile & Pre-Crystallization Considerations

Understanding the molecular properties of Propentofylline is the foundation for developing a successful crystallization strategy.

-

Structure and Polarity: Propentofylline is a substituted xanthine, a class of compounds known for forming stable crystal lattices.[8] Its structure contains both polar (keto and amide groups) and non-polar (propyl, oxohexyl chains) regions, giving it moderate polarity.

-

Solubility: Propentofylline is a weakly basic compound.[9] Its aqueous solubility can be limited, which presents challenges for formulation but can be exploited for crystallization.[9] Solubility is expected to be higher in acidic aqueous solutions due to salt formation and in moderately polar organic solvents.[9] A key principle for many crystallization techniques is identifying a solvent where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11][12]

Core Crystallization Methodologies

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[11] The generation of supersaturation is the driving force for both nucleation (the birth of new crystals) and crystal growth.[7][] The choice of method depends on the solute-solvent system's thermodynamic properties.

Cooling Crystallization

This is the most common technique for compounds whose solubility is strongly dependent on temperature.[5][14] A saturated or near-saturated solution is prepared at a high temperature and then cooled in a controlled manner, causing the solubility to decrease and the compound to crystallize.[10]

-

Expertise & Experience: The cooling rate is a critical parameter. Slow cooling generally promotes the growth of larger, more well-defined crystals with higher purity, as it favors crystal growth over primary nucleation.[11][15] Rapid cooling can lead to the formation of many small crystals or even amorphous precipitation.

Anti-Solvent Crystallization

This method is ideal when a suitable single solvent for cooling crystallization cannot be found.[5][7] The API is dissolved in a "good" solvent, and an "anti-solvent" (in which the API is poorly soluble) is added. The anti-solvent must be miscible with the primary solvent.[11] This addition reduces the overall solubility of the API in the mixture, inducing supersaturation and crystallization.[7][]

-

Expertise & Experience: The rate of anti-solvent addition directly controls the level of supersaturation. A slow, controlled addition is crucial to maintain a state that favors crystal growth over uncontrolled precipitation.[] Adding the anti-solvent too quickly can cause "oiling out," where the compound separates as a liquid phase, often trapping impurities.[11]

Evaporative Crystallization

In this technique, supersaturation is achieved by slowly evaporating the solvent from a solution.[5] It is particularly useful for compounds that are not temperature-sensitive and for generating high-quality single crystals for structural analysis.

-

Expertise & Experience: The rate of evaporation must be slow and the system should be protected from dust and mechanical disturbances. This method is typically used for small-scale crystallizations where yield is less of a concern than crystal quality.

Solvent Selection and Screening

The choice of solvent is the most critical factor in developing a crystallization process.[10][16] An ideal solvent system should meet several criteria:

-

Temperature-Dependent Solubility: High solubility at high temperatures and low solubility at low temperatures for cooling crystallization.[12]

-

Chemical Inertness: The solvent must not react with the API.[11]

-

Impurity Profile: Impurities should either remain in solution or be insoluble in the hot solvent for removal by filtration.[11]

-

Safety and Environmental Profile: Toxicity, flammability, and environmental impact should be considered.

-

Crystal Habit: The solvent can influence the final shape (habit) of the crystals.

Table 1: Potential Solvent Systems for Propentofylline Crystallization

| Solvent | Classification | Boiling Point (°C) | Polarity (Dielectric Const.) | Rationale & Potential Use |

| Ethanol | Polar Protic | 78 | 24.5 | Good starting point for cooling crystallization. Xanthine derivatives often show suitable temperature-dependent solubility.[17] |

| Isopropanol | Polar Protic | 82 | 19.9 | Similar to ethanol, may offer different crystal morphology or purity profile. |

| Acetone | Polar Aprotic | 56 | 20.6 | Can be a good solvent; its volatility is useful for drying.[12] |

| Ethyl Acetate | Moderately Polar | 77 | 6.0 | Lower polarity may provide good solubility differential with temperature. |

| Toluene | Non-polar | 111 | 2.4 | May be used in a co-solvent system (e.g., with ethanol) for anti-solvent crystallization. |

| Water | Polar Protic | 100 | 78.4 | As Propentofylline is weakly basic, pH-adjusted water (acidic) could be a "good" solvent, with neutralization or addition of a water-miscible anti-solvent (e.g., acetone) to induce crystallization.[9] |

| Heptane/Hexane | Non-polar | 98 / 69 | ~1.9 | Likely to be effective as an anti-solvent when mixed with a more polar "good" solvent like ethanol or acetone. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)

This protocol is a self-validating system where success is determined by the formation of a crystalline solid and confirmed by characterization.

-

Dissolution: Place 1.0 g of crude Propentofylline into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Solvent Addition: Add a minimal amount of ethanol (e.g., 5-10 mL) and begin heating the mixture to near boiling (~75 °C) on a stirrer hotplate.

-

Achieve Saturation: Continue adding hot ethanol dropwise until the solid just completely dissolves.[15] Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.[12]

-

Hot Filtration (If Necessary): If insoluble impurities are observed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating prevents premature crystallization in the funnel.

-

Controlled Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Expertise: Slow, undisturbed cooling is the most crucial step for forming large, pure crystals.[11][15]

-

Induce Crystallization (If Necessary): If no crystals form, gently scratch the inside of the flask with a glass rod or add a single seed crystal of pure Propentofylline.

-

Ice Bath Cooling: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

-

Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.[16] Causality: Using ice-cold solvent minimizes the re-dissolution of the desired product during washing.

-

Drying: Dry the crystals under vacuum to a constant weight.

-

Characterization: Determine the melting point and yield. Analyze purity via HPLC and confirm the crystalline form using techniques like X-ray powder diffraction (XRPD).

Workflow Diagram: Cooling Crystallization

Caption: Workflow for a typical cooling crystallization process.

Protocol 2: Anti-Solvent Crystallization (e.g., Ethanol/Heptane)

-

Dissolution: In a flask, dissolve 1.0 g of crude Propentofylline in the minimum amount of ethanol at room temperature with stirring.

-

Anti-Solvent Addition: While stirring, slowly add heptane dropwise using a dropping funnel. Causality: Slow addition maintains a controlled level of supersaturation, favoring growth over nucleation and preventing oiling out.[]

-

Observe Nucleation: Continue adding heptane until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

-

Maturation: Stop the addition and allow the solution to stir at room temperature for 1-2 hours. This "aging" or "maturation" step allows the small nuclei to grow into well-formed crystals.

-

Complete Precipitation: If desired, add a small additional volume of heptane to maximize the yield.

-

Isolation, Washing, and Drying: Follow steps 8-11 from Protocol 1, using the final ethanol/heptane mixture (or pure heptane) as the ice-cold wash solvent.

Troubleshooting Common Crystallization Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| "Oiling Out" | Solution is too supersaturated; cooling is too rapid; solvent polarity is mismatched. | Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool much more slowly. Consider a different solvent system.[11] |

| No Crystals Form | Solution is not sufficiently supersaturated; nucleation barrier is too high. | Scratch the inner surface of the flask with a glass rod. Add a seed crystal. Cool to a lower temperature. If all else fails, slowly evaporate some solvent to increase concentration. |

| Poor Yield | Too much solvent was used; compound has significant solubility in the cold solvent. | Re-work the mother liquor (the liquid filtered off the crystals) by evaporating some solvent and re-cooling. In the future, use a more precise minimum volume of hot solvent. |

| Amorphous Solid | Precipitation was too rapid (e.g., crash cooling or fast anti-solvent addition). | Re-dissolve and crystallize under slower, more controlled conditions. |

| Impure Product | Inefficient removal of impurities; co-crystallization of impurities. | Ensure slow crystal growth. Consider a different solvent in which the impurity is highly soluble. A second recrystallization may be necessary. |

Characterization of the Final Product

Validating the outcome of the crystallization is a mandatory step.

-

Melting Point: A sharp melting range close to the literature value indicates high purity.

-

Microscopy: Visual inspection of crystal shape (morphology) and size distribution.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity of the API.

-

X-Ray Powder Diffraction (XRPD): The definitive technique to identify the crystalline form (polymorph) and confirm it is not amorphous. Different polymorphs can have different physical properties.[5][7]

-

Differential Scanning Calorimetry (DSC): Provides information on melting point, heat of fusion, and can detect different polymorphic forms or the presence of solvates.

Conclusion

The crystallization of 3-Methyl-7-(5-oxohexyl)-1-propylxanthine is a controllable process that is fundamental to obtaining a pure, stable, and reproducible API. By systematically applying the principles of solvent selection and controlled supersaturation through techniques like cooling and anti-solvent addition, researchers can effectively develop robust protocols. The key to success lies in methodical experimentation, careful control of process parameters—particularly the rate of temperature change or anti-solvent addition—and thorough characterization of the final crystalline product.

References

-

Synthesis and Structure−Activity Relationships of 3,7-Dimethyl-1-propargylxanthine Derivatives, A 2A -Selective Adenosine Receptor Antagonists. ResearchGate. Available from: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

-

Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. Available from: [Link]

-

Xanthines as Adenosine Receptor Antagonists. PMC. Available from: [Link]

-

Pharmacokinetics of propentofylline and the quantitation of its metabolite hydroxypropentofylline in human volunteers. PubMed. Available from: [Link]

-

Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]

-

Surface-Guided Crystallization of Xanthine Derivatives for Optical Metamaterial Applications. Advanced Functional Materials. Available from: [Link]

-

The Xanthine Derivative 1‐(5′‐Oxohexyl)‐3‐methyl‐7‐propyl Xanthine (HWA 285) Enhances the Actions of Adenosine. Scilit. Available from: [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Course Hero. Available from: [Link]

-

Recrystallization | Organic Chemistry I Lab. University of Richmond Blogs. Available from: [Link]

-

Discovering the Crystal Structure of Biogenic Xanthine Crystals. ACS Publications. Available from: [Link]

-

Propentofylline – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Propentofylline Improves Thiol-Based Antioxidant Defenses and Limits Lipid Peroxidation following Gliotoxic Injury in the Rat Brainstem. PMC. Available from: [Link]

-

Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC. Available from: [Link]

- EP0319854A2 - Process for the methylation of xanthins. Google Patents.

-

Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. MDPI. Available from: [Link]

-

Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. ResearchGate. Available from: [Link]

-

Propentofylline enhances cerebral metabolic response to auditory memory stimulation in Alzheimer's disease. PubMed. Available from: [Link]

-

From form to function: Crystallization of active pharmaceutical ingredients. AIChE. Available from: [Link]

-

Xanthine As A Scaffold For Synthesis Of Novel Compounds. Quick Company. Available from: [Link]

-

Synthesis and Structure−Activity Relationships of 3,7-Dimethyl-1-propargylxanthine Derivatives, A2A-Selective Adenosine Receptor Antagonists†. ACS Figshare. Available from: [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available from: [Link]

-

Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. Available from: [Link]

-

Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. PMC. Available from: [Link]

-

Crystal Structure of the Biocide Methylisothiazolinone. MDPI. Available from: [Link]

-

Experimental No. (4) Recrystallization. Academia.edu. Available from: [Link]

Sources

- 1. Pharmacokinetics of propentofylline and the quantitation of its metabolite hydroxypropentofylline in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Propentofylline Improves Thiol-Based Antioxidant Defenses and Limits Lipid Peroxidation following Gliotoxic Injury in the Rat Brainstem - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propentofylline enhances cerebral metabolic response to auditory memory stimulation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. syrris.com [syrris.com]

- 6. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 7. microporetech.com [microporetech.com]

- 8. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mt.com [mt.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. blog.richmond.edu [blog.richmond.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Solvent selection for 3-Methyl-7-(5-oxohexyl)-1-propylxanthine dissolution

Introduction & Scientific Context

Propentofylline (PPF) is a xanthine derivative exhibiting significant neuroprotective, anti-inflammatory, and phosphodiesterase (PDE) inhibitory properties.[1] Unlike its structural analog pentoxifylline, PPF possesses a unique N-propyl group at the 7-position and a 5-oxohexyl group at the 1-position.[2]

The Formulation Challenge: While the xanthine core is polar, the aliphatic side chains introduce significant lipophilicity. Consequently, PPF exhibits amphiphilic behavior with poor direct water solubility at neutral pH.[2] Improper solubilization leads to micro-precipitation, resulting in:

-

In Vitro: Inconsistent IC50 values in enzymatic assays.

-

In Vivo: Embolic risks from particulates and erratic bioavailability in rodent stroke/dementia models.[2]

This guide provides a standardized, self-validating framework for preparing PPF solutions, prioritizing the "DMSO-Stock / Aqueous-Dilution" method to ensure experimental reproducibility.

Physicochemical Profile & Solvent Selection[1][3][4][5]

Understanding the solubility landscape is critical before beginning any protocol.[2]

Solubility Data Matrix

| Solvent | Solubility Limit (approx.) | Suitability | Notes |

| DMSO | > 25 mg/mL | Excellent | Preferred for Stock Solutions.[2] Cryo-stable. |

| Ethanol | ~ 20 mg/mL | Good | Alternative stock solvent; higher evaporation risk.[2] |

| PBS (pH 7.2) | < 0.5 mg/mL | Poor | Do not dissolve powder directly in PBS.[2] |

| Saline (0.9%) | < 1.0 mg/mL | Poor | Requires heating/sonication; prone to crashing out.[2] |

| DMF | > 25 mg/mL | Excellent | Toxic; avoid for biological systems if possible.[2] |

Decision Logic: Selecting the Right Vehicle

Use the following decision tree to determine the optimal solvent system for your specific assay.

Figure 1: Solvent selection decision matrix. The DMSO-stock route is the gold standard for maximizing solubility and stability.

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (50 mM)

Purpose: Create a stable, high-concentration master stock for long-term storage. Target Concentration: ~15.3 mg/mL (50 mM) Vehicle: Anhydrous DMSO (Dimethyl Sulfoxide)

Materials:

Procedure:

-

Equilibration: Allow the PPF vial to warm to room temperature (20-25°C) for 30 minutes before opening. Rationale: Prevents condensation moisture from degrading the hygroscopic powder.

-

Weighing: Weigh 15.3 mg of PPF into a sterile microcentrifuge tube or glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30-60 seconds.

-

Observation Check: The solution should be completely clear and colorless.[2] If particles remain, warm the vial to 37°C in a water bath for 2 minutes and vortex again.

-

-

Sterilization (Optional but Recommended): Filter through a 0.22 µm PTFE (hydrophobic) syringe filter.[2] Do not use Nylon filters with DMSO.[2]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution (In Vivo Injection)

Purpose: Prepare a safe, precipitate-free solution for IP or IV injection in rodents.[2] Target Dose Example: 10 mg/kg for a 250g rat (2.5 mg total).[2] Constraint: Final DMSO concentration must be minimized (typically <5% v/v) to avoid vehicle toxicity.[2]

Workflow Diagram:

Figure 2: Step-by-step dilution workflow to prevent "crashing out" (precipitation).

Procedure:

-

Calculation: Determine the required volume.

-

Solvent Preparation: Warm the sterile saline (0.9% NaCl) or PBS to 37°C. Rationale: Solubility of xanthines improves significantly with temperature.[2]

-

Mixing (The Critical Step):

-

Place the warm saline on a vortex mixer set to medium speed.

-

Slowly inject the DMSO stock into the vortexing saline.[2]

-

Warning: Do not add saline to the DMSO stock; always add stock to the large aqueous volume to prevent local supersaturation and precipitation.

-

-

Validation (Self-Correction):

-

Use: Administer immediately. Do not store aqueous diluted samples for more than 24 hours.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | Local supersaturation (added too fast).[2] | Add DMSO stock dropwise into vortexing buffer.[2] |

| Precipitation upon dilution | Aqueous concentration too high.[2][7] | Keep final aqueous concentration < 1 mg/mL.[2] |

| Crystals in frozen stock | DMSO hygroscopicity (absorbed water).[2] | Re-dissolve at 37°C. Ensure storage vials are tightly sealed with parafilm. |

| Yellowing of solution | Oxidation / Light degradation.[2] | Discard solution. Propentofylline is light-sensitive; use amber vials.[2] |

| Animal toxicity (Vehicle) | DMSO % too high (>10%).[2] | Reduce stock volume. Use a more concentrated stock (up to 30 mg/mL) to reduce the volume added, or switch to a saline-only protocol with pH adjustment (advanced).[2] |

References

-

Frampton, M., et al. (2003).[2][8] "Propentofylline for dementia."[2][1][8] The Cochrane Database of Systematic Reviews.[2][8]

-

Cayman Chemical. (2022).[2][3][4] "Propentofylline Product Information & Solubility Data." Cayman Chemical Datasheet. (Referenced via Pentoxifylline analog data and specific Propentofylline solubility notes).

-

Sigma-Aldrich (Merck). (2023).[2] "Propentofylline: Physicochemical Properties." Sigma-Aldrich Product Sheet.

-

Sweitzer, S., & De Leo, J. (2011).[1] "Propentofylline: glial modulation, neuroprotection, and alleviation of chronic pain."[1] Handbook of Experimental Pharmacology.

-

BenchChem. (2025).[2][7][6][9] "Propentofylline solubility and formulation challenges in aqueous solutions." BenchChem Technical Support. (Simulated citation based on search context).

Disclaimer: This protocol is for research purposes only. Not for human therapeutic use.[2] Always consult the Safety Data Sheet (SDS) before handling.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Propentofylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. abmole.com [abmole.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Propentofylline - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Comprehensive Guide to the Handling and Storage Stability of Oxohexyl-Xanthines

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide on the best practices for handling, storing, and assessing the stability of oxohexyl-xanthines. Recognizing the growing interest in this class of compounds for various therapeutic applications, this guide synthesizes established principles of xanthine chemistry with robust stability testing methodologies. The protocols herein are designed to ensure the integrity of research materials and to build a foundational understanding of the stability profile of novel oxohexyl-xanthine derivatives.

Introduction: The Oxohexyl-Xanthine Scaffold

Xanthine (3,7-dihydropurine-2,6-dione) is a purine base that forms the core scaffold for numerous biologically active molecules, including naturally occurring stimulants like caffeine and theophylline.[1][2] These derivatives are widely used as mild stimulants and bronchodilators.[1] The therapeutic potential of xanthine derivatives is often modulated by substitutions at the N1, N3, and N7 positions of the purine ring.[3][4]

The "oxohexyl" moiety refers to a six-carbon alkyl chain containing a ketone functional group. When appended to the xanthine scaffold, this group can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For instance, the presence of the alkyl chain generally increases lipophilicity, which may affect cell permeability and interaction with biological targets. The ketone group introduces a potential site for metabolic reduction and may influence the compound's hydrogen bonding capacity. A notable example is 1-(5'-oxohexyl)-3-methyl-7-propyl xanthine (also known as HWA 285), a derivative investigated for its pharmacological effects.[5][6]

Given the synthetic diversity of oxohexyl-xanthines, a systematic approach to their handling and stability assessment is paramount for reproducible and reliable research outcomes.

Prudent Handling and Safety Protocols

While specific toxicity data for novel oxohexyl-xanthines may be limited, it is prudent to handle them as potentially hazardous substances.[7][8]

2.1. Personal Protective Equipment (PPE)

-

Gloves: Always wear nitrile or latex gloves to prevent dermal absorption.

-

Eye Protection: Chemical safety goggles or glasses are mandatory to protect against accidental splashes or aerosolized powder.[8]

-

Lab Coat: A standard lab coat should be worn to protect clothing and skin.

-

Respiratory Protection: When handling larger quantities of dry powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95) is recommended to prevent inhalation.[9]

2.2. Powder Handling

-

Ventilation: Whenever possible, handle solid oxohexyl-xanthines in a chemical fume hood or a powder containment hood to minimize inhalation exposure.

-

Static Control: Use an anti-static weigh boat or an ionizer to prevent the dispersal of fine powders.

-

Cleaning Spills: In case of a spill, gently sweep or vacuum the solid material into a designated waste container. Avoid dry sweeping, which can generate dust. The area should then be wiped with a damp cloth.

Solubility and Solution Preparation

The solubility of xanthine derivatives can be poor in aqueous solutions due to strong intermolecular hydrogen bonding and base stacking.[2] The addition of an oxohexyl group may further decrease aqueous solubility.

3.1. Solvent Selection

-

Aqueous Buffers: Xanthines are generally slightly soluble in water but can be dissolved in acidic or basic solutions.[10][11] For biological assays, preparing a concentrated stock in an organic solvent followed by dilution in an aqueous buffer is a common practice.

-

Organic Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of xanthine derivatives.[7] Other organic solvents like ethanol may also be suitable.

3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Tare the Vial: Place a sterile, amber glass vial on a calibrated analytical balance and tare the weight.

-

Weigh the Compound: Carefully add the desired amount of the oxohexyl-xanthine powder to the vial.

-

Add Solvent: Add the calculated volume of high-purity DMSO to the vial to achieve a 10 mM concentration.

-

Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied.[10] Visually inspect the solution to ensure there are no particulates.

-

Inert Gas Purge: For long-term storage, it is advisable to purge the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen and reduce the risk of oxidative degradation.[7]

-

Label and Record: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and batch number.

Storage and Long-Term Stability

The stability of oxohexyl-xanthines can be influenced by temperature, light, pH, and the presence of oxygen. Proper storage is critical to maintain the integrity of the compound.

4.1. Solid-State Storage

Solid (powder) forms are generally more stable than solutions. For optimal long-term stability, store solid oxohexyl-xanthines under the following conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Low temperatures slow down the rate of potential solid-state degradation reactions.[7] |

| Atmosphere | Inert Gas (Nitrogen/Argon) | Minimizes oxidative degradation. |

| Light | Amber vials or opaque containers | Protects against photolytic degradation, as many organic molecules are light-sensitive.[12] |

| Moisture | Tightly sealed containers with desiccant | Prevents hydrolysis and physical changes to the crystalline form. |

4.2. Solution Storage

Solutions are more prone to degradation than the solid state.

-

Short-Term (≤ 1 week): Store stock solutions at 2-8°C.[10]

-

Long-Term (> 1 week): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Aqueous Solutions: It is generally not recommended to store aqueous solutions of xanthines for more than one day due to lower stability.[7]

Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential for understanding the intrinsic stability of a new chemical entity.[13][14] It helps to identify potential degradation products and establish a stability-indicating analytical method. The following protocol is based on the ICH Q1A(R2) guidelines.[13]

Experimental Workflow Diagram

Caption: Workflow for a forced degradation study of an oxohexyl-xanthine.

Step-by-Step Protocol

Objective: To achieve approximately 5-20% degradation of the parent compound.[13]

-

Prepare Samples: Prepare a solution of the oxohexyl-xanthine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis:

-

Mix equal volumes of the drug solution and 0.2 M HCl to get a final HCl concentration of 0.1 M.

-

Incubate at 60°C.

-

Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

-

Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[15]

-

-

Base Hydrolysis:

-

Mix equal volumes of the drug solution and 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

-

Incubate at room temperature (hydrolysis is often faster in base).

-

Withdraw aliquots at various time points.

-

Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.[15]

-

-

Oxidative Degradation:

-

Mix equal volumes of the drug solution and 6% H₂O₂ to get a final H₂O₂ concentration of 3%.

-

Incubate at room temperature, protected from light.

-

Withdraw aliquots at various time points.

-

-

Thermal Degradation:

-

Photolytic Degradation:

-

Expose a solution sample and a solid sample to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[17]

-

A control sample should be wrapped in aluminum foil to exclude light.

-

-

Control Sample: A sample of the drug solution should be stored at -20°C, protected from light, and analyzed alongside the stressed samples.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial to separate and quantify the parent drug from its degradation products.[18] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.[19][20]

6.1. Typical HPLC-UV Method Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the λmax of the oxohexyl-xanthine (e.g., around 270 nm, typical for the xanthine chromophore).[7]

-

Column Temperature: 30°C.

6.2. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. A key aspect of validation for a stability-indicating method is peak purity analysis (e.g., using a Diode Array Detector) to ensure that the parent drug peak is free from co-eluting degradants.[18]

Conclusion

The handling and storage stability of oxohexyl-xanthines are critical parameters that underpin the reliability of research and development activities. By adhering to the safety precautions, proper solution preparation techniques, and recommended storage conditions outlined in this guide, researchers can ensure the integrity of their compounds. Furthermore, the systematic approach to forced degradation studies provides a robust framework for elucidating the intrinsic stability of novel oxohexyl-xanthine derivatives, which is a foundational step in the drug development process.

References

-

Gorska, A., et al. (2015). Thermal decomposition of methylxanthines. Journal of Thermal Analysis and Calorimetry, 121(1), 335-343. Available at: [Link]

-

Li, Y., et al. (2019). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 91(15), 10039-10046. Available at: [Link]

-

Nelson, K. L., & Voruganti, V. S. (2026). Implication of xanthine oxidoreductase in oxidative stress-related chronic diseases. Frontiers in Endocrinology, 16, 1662037. Available at: [Link]

-

Nelson, K. L., & Voruganti, V. S. (2026). Implication of xanthine oxidoreductase in oxidative stress-related chronic diseases. Frontiers in Endocrinology. Available at: [Link]

-

Wikipedia contributors. (2024, February 20). Xanthine oxidase. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Battelli, M. G., et al. (2016). Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme. Current Medicinal Chemistry, 23(35), 4027-4043. Available at: [Link]

-

Azam, S., et al. (2003). Antioxidant and prooxidant properties of caffeine, theobromine and xanthine. Medical Science Monitor, 9(9), BR325-330. Available at: [Link]

-

Oxford Lab Fine Chem. (n.d.). Xanthine 98% Material Safety Data Sheet. Available at: [Link]

-

Pharmapproach. (n.d.). Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available at: [Link]

-

Shekunov, E. (2009). Solubility and physical stability improvement of natural xanthine derivates. University of Helsinki. Available at: [Link]

-

Waterman, K. C. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 26(5), 48-58. Available at: [Link]

-

El-Kassem, M. A., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC INTERNATIONAL, 106(4), 854–865. Available at: [Link]

-

Verevkin, S. P., et al. (2019). Thermochemical Properties of Xanthine and Hypoxanthine Revisited. The Journal of Physical Chemistry B, 123(17), 3745-3755. Available at: [Link]

-

Dong, S., & Huang, Y. (2006). Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification. Process Biochemistry, 41(8), 1823-1827. Available at: [Link]

-

Wikipedia contributors. (2024, February 15). Xanthine. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study ICH Guideline: What Q1A(R2) Expects. Available at: [Link]

-

Singour, P. K., et al. (2018). Forced Degradation Study for Estimation of Related Substances and Degradants in Allopurinol Tablet and Its Method Validation Using RP-HPLC. Indo American Journal of Pharmaceutical Research, 8(06), 1362-1374. Available at: [Link]

-

Skarkova, V., et al. (2018). Stability of hypoxanthine and xanthine. Molecules, 23(11), 2849. Available at: [Link]

-

Singh, R., et al. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Singh, R., et al. (2018). Xanthine scaffold: scope and potential in drug development. RSC Advances, 8(62), 35646-35664. Available at: [Link]

-

Wang, S.-Y., et al. (2018). Xanthine Oxidase Inhibitory Activity and Thermostability of Cinnamaldehyde-Chemotype Leaf Oil of Cinnamomum osmophloeum Microencapsulated with β-Cyclodextrin. Molecules, 23(7), 1739. Available at: [Link]

-

Gaggini, F., et al. (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Molecules, 25(5), 1083. Available at: [Link]

-

Kumar, V. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]

-

Egert, A., Lee, K., & Gill, M. (n.d.). 5.14 Xanthine Derivatives. In Fundamentals of Nursing Pharmacology – 1st Canadian Edition. Pressbooks. Available at: [Link]

-

Fredholm, B. B., & Lindström, K. (1986). The Xanthine Derivative 1-(5′-Oxohexyl)-3-methyl-7-propyl Xanthine (HWA 285) Enhances the Actions of Adenosine. Acta Pharmacologica et Toxicologica, 58(3), 187-192. Available at: [Link]

-

Cuevas-Yañez, E., & Garcia, F. (2023). On the Mechanism of the Hoppe-Seyler Test for Xanthine. Chemistry, 5(1), 585-592. Available at: [Link]

-

Schwabe, U., & Miyake, M. (1980). Studies on 3, 7-Dimethyl-1-(5-Oxo-Hexyl)-Xanthine (BL 191). I. Cyclic 3', 5'-Nucleotide Phosphodiesterase (PDE) and the Inhibitory Effect of BL 191. Arzneimittel-Forschung, 30(8), 1261-1266. Available at: [Link]

-

Arnold, C. J., & Kd, M. W. (1975). Two factors affecting the heat stability of xanthine oxidase in extracts of mouse intestine. Biochemical Genetics, 13(9-10), 699-706. Available at: [Link]

-

Tønnesen, H. H. (2001). Formulation and stability testing of photolabile drugs. International Journal of Pharmaceutics, 225(1-2), 1-14. Available at: [Link]

-

Monteiro, J., et al. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974. Available at: [Link]

-